An In-Depth Technical Guide to VT-464 (Seviteronel Racemate): A Dual-Action Androgen Synthesis and Receptor Inhibitor
An In-Depth Technical Guide to VT-464 (Seviteronel Racemate): A Dual-Action Androgen Synthesis and Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-464, the racemic form of Seviteronel, is a potent, orally bioavailable, non-steroidal small molecule that has garnered significant interest in the field of oncology, particularly for the treatment of advanced prostate and breast cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with VT-464, offering valuable insights for researchers and drug development professionals.
Part 1: Chemical Structure and Physicochemical Properties
VT-464 is chemically known as 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-ol.[3] It is the racemic mixture of the active enantiomer, Seviteronel.
Chemical Structure:
Table 1: Physicochemical Properties of VT-464 Racemate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇F₄N₃O₃ | [] |
| Molecular Weight | 399.34 g/mol | [] |
| CAS Number | 1375603-36-3 | [3] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C | [3] |
Part 2: Mechanism of Action: Dual Inhibition of Androgen Synthesis and the Androgen Receptor
VT-464 exerts its anticancer effects through a dual mechanism of action: the selective inhibition of the enzyme CYP17A1 and the direct antagonism of the androgen receptor (AR).[5][6]
Selective Inhibition of CYP17A1 Lyase
The primary mechanism of action of VT-464 is the potent and selective inhibition of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1).[7] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for two key reactions: 17α-hydroxylase activity and 17,20-lyase activity. While the hydroxylase activity is essential for the production of both androgens and corticosteroids, the lyase activity is specific to the androgen synthesis pathway.
VT-464 demonstrates a significant selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[8] This selectivity is a key differentiating feature from the first-generation CYP17A1 inhibitor, abiraterone, which inhibits both activities. The selective inhibition of the lyase activity by VT-464 leads to a potent suppression of androgen production without a significant impact on cortisol synthesis.[7][9] This targeted approach may mitigate the mineralocorticoid excess and the need for concurrent corticosteroid administration often associated with abiraterone treatment.[7]
Table 2: In Vitro Inhibitory Activity of VT-464 and Abiraterone against Human CYP17A1
| Compound | CYP17 Lyase IC₅₀ (nM) | CYP17 Hydroxylase IC₅₀ (nM) | Selectivity Ratio (Hydroxylase/Lyase) | Reference(s) |
| VT-464 | 69 | 670 | ~9.7 | [8] |
| Abiraterone | 15 | 2.5 | ~0.17 | [8] |
Androgen Receptor Antagonism
In addition to its role as a CYP17 lyase inhibitor, VT-464 also functions as a direct antagonist of the androgen receptor.[5][6] It competitively binds to the AR, preventing the binding of androgens and subsequent receptor activation.[5] This dual action of inhibiting both the production of androgens and the signaling of the androgen receptor provides a comprehensive blockade of the androgen axis, which is a key driver of prostate cancer growth.
Caption: Androgen biosynthesis pathway and the selective inhibition of CYP17A1 lyase by VT-464.
Part 3: Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of VT-464.
Synthesis of VT-464 Racemate
While a detailed, publicly available, step-by-step synthesis protocol for VT-464 is not readily found, the general synthesis of similar 1,2,3-triazol-1-yl-propan-2-ol derivatives often involves multi-step sequences. These typically include the formation of a suitable naphthalene-based starting material, followed by the introduction of the propanol side chain and subsequent construction of the triazole ring, often via a click chemistry approach.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Determination:
A reverse-phase HPLC method is typically employed to determine the purity of VT-464. While a specific validated method for VT-464 is not publicly detailed, a general approach would involve:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of VT-464.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of VT-464. The expected spectra would be complex, reflecting the various proton and carbon environments in the molecule. Key signals would include those from the aromatic naphthalene ring, the difluoromethoxy groups, the propanol backbone, and the triazole ring.
Biological Assays
CYP17A1 Inhibition Assay:
This assay is crucial for determining the inhibitory potency (IC₅₀) of VT-464 against the hydroxylase and lyase activities of CYP17A1. A common approach involves:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable system (e.g., insect cells or E. coli).
-
Substrates: Radiolabeled or fluorescently labeled substrates are used. For hydroxylase activity, pregnenolone or progesterone can be used. For lyase activity, 17α-hydroxypregnenolone is the substrate.
-
Co-factors: NADPH is required for enzyme activity.
-
Incubation: The enzyme, substrate, co-factors, and various concentrations of VT-464 are incubated at 37°C for a defined period.
-
Detection: The formation of the product is quantified. For radiolabeled substrates, this can be done by thin-layer chromatography (TLC) followed by radiometric detection. For fluorescent substrates, a plate reader is used.
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Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Androgen Receptor Antagonist Assay (Reporter Gene Assay):
This cell-based assay is used to determine the ability of VT-464 to block androgen-induced AR activity.
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Cell Line: A human cell line that expresses the androgen receptor (e.g., prostate cancer cell lines like LNCaP or PC-3 stably transfected with the AR).
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Reporter Construct: The cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
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Treatment: The cells are treated with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of VT-464.
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Measurement: After an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The ability of VT-464 to inhibit the agonist-induced reporter activity is quantified, and the IC₅₀ value is determined.
Sources
- 1. youtube.com [youtube.com]
- 2. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 5. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
